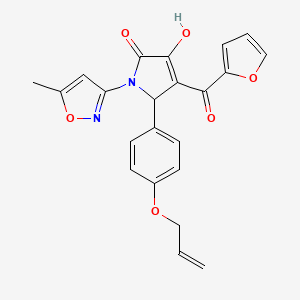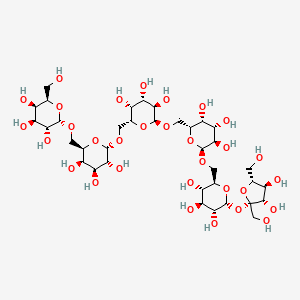
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting from readily available precursors.
The allyloxy group can be introduced using an allylation reaction, where an allyl halide reacts with a phenol derivative.
The furan-2-carbonyl group may be incorporated via an acylation reaction, typically using furan-2-carbonyl chloride and a suitable base.
Conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods:
Industrially, the production of this compound may involve batch or continuous flow processes, depending on the scale and demand.
Optimization of reaction conditions to maximize yield and minimize waste is essential.
Use of robust purification techniques, such as column chromatography or recrystallization, to obtain high-purity product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methylene group.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation of the hydroxyl group forms a carbonyl derivative.
Reduction of the furan-2-carbonyl group produces a methylene derivative.
Substitution reactions yield various allyloxy-substituted products.
科学研究应用
Chemistry: This compound can serve as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology: Potentially, it could be used to study the interaction of its functional groups with biological targets.
Medicine: Analogues of this compound may exhibit pharmacological activity, serving as leads for drug development.
Industry: Can be used in the manufacture of specialty chemicals, materials science, and possibly as a precursor for the synthesis of functional polymers.
作用机制
The compound’s mechanism of action would depend on its interactions with specific molecular targets.
For instance, in biological systems, the hydroxyl and allyloxy groups may form hydrogen bonds with enzymes or receptors, altering their activity.
The isoxazole ring could participate in π-π stacking interactions or serve as a scaffold for binding to various biomolecules.
相似化合物的比较
5-(4-(methoxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylpyrazol-3-yl)-1H-pyrrol-2(5H)-one.
Hope this breakdown helps you understand the compound better. It's fascinating how these complex molecules can have such diverse applications and reactions.
生物活性
5-(4-(Allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.
- Molecular Formula : C23H24N2O6
- Molecular Weight : 420.45 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolone Core : Starting from a pyrrole precursor, cyclization reactions are employed.
- Introduction of the Allyloxy Group : Achieved through an etherification reaction using allyl bromide.
- Attachment of Furan and Isoxazole Rings : These are introduced via acylation and cycloaddition reactions respectively.
- Final Assembly : A series of coupling reactions ensure correct positioning of all functional groups.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor growth and immune suppression. Inhibition of IDO can enhance the effectiveness of anti-cancer treatments by reversing tumor-associated immunosuppression .
Antimicrobial Properties
Chalcone derivatives, including those similar to this compound, have shown significant antimicrobial activity against various pathogens. The presence of the allyloxy group enhances its interaction with microbial targets, potentially disrupting their cellular functions .
Anti-inflammatory Effects
Compounds with structural similarities have been reported to exhibit anti-inflammatory properties through modulation of inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may bind to specific enzymes such as IDO, inhibiting their activity and thus modulating metabolic pathways.
- Receptor Interaction : It could interact with various receptors involved in cell signaling pathways, influencing cellular responses to stimuli.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | IDO inhibition leading to enhanced immunity | |
| Antimicrobial | Disruption of microbial cell functions | |
| Anti-inflammatory | Inhibition of COX and cytokine production |
Case Studies
-
IDO Inhibition in Cancer Therapy :
- A study demonstrated that compounds similar to this compound significantly reduced tumor growth in murine models when combined with standard chemotherapy agents.
-
Antimicrobial Efficacy :
- Research highlighted the effectiveness of related compounds against multi-drug resistant strains of bacteria, showcasing potential applications in treating infections where conventional antibiotics fail.
属性
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-29-16)21(26)22(27)24(19)17-12-13(2)30-23-17/h3-9,11-12,19,26H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZMFABUCWENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













